4-(Cyanomethyl)phenyl 2-chloronicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[4-(cyanomethyl)phenyl] 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-13-12(2-1-9-17-13)14(18)19-11-5-3-10(4-6-11)7-8-16/h1-6,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWLJJHFYIVPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OC2=CC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379150 | |
| Record name | 4-(cyanomethyl)phenyl 2-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194311 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
219930-05-9 | |
| Record name | 4-(cyanomethyl)phenyl 2-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Emerging Therapeutic Landscape of Cyanomethyl Phenyl Nicotinates: A Technical Guide for Drug Discovery Professionals
Abstract
The nicotinate scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its inherent "drug-like" properties and amenability to chemical modification have cemented its role in developing treatments for metabolic, inflammatory, and cardiovascular diseases.[1][2] This technical guide delves into the nascent yet promising field of cyanomethyl phenyl nicotinates, a class of compounds at the intersection of several biologically active pharmacophores. While direct research on this specific chemical entity is limited, this document synthesizes data from structurally related compounds to forecast potential therapeutic applications, propose mechanisms of action, and provide a roadmap for future research and development. By examining the biological activities of cyanomethyl-containing molecules and various phenyl nicotinate derivatives, we can construct a scientifically rigorous framework for exploring the therapeutic potential of this novel compound class. This guide is intended for researchers, scientists, and drug development professionals seeking to innovate at the forefront of medicinal chemistry.
Introduction: The Rationale for Investigating Cyanomethyl Phenyl Nicotinates
The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. This approach aims to leverage the favorable biological and physicochemical properties of each component to create novel therapeutics with enhanced efficacy, selectivity, or pharmacokinetic profiles. Cyanomethyl phenyl nicotinates represent a compelling example of this strategy, integrating three key structural motifs:
-
The Nicotinate Core: As a derivative of niacin (Vitamin B3), the nicotinate scaffold is fundamental to central metabolic coenzymes.[1] Its derivatives are known to modulate a variety of biological targets, including G-protein coupled receptors like GPR109A, and have demonstrated utility in treating dyslipidemia.[2][3] The aromatic pyridine ring and the hydrogen-bonding capabilities of the ester group make it an excellent scaffold for interacting with protein binding pockets.[1]
-
The Phenyl Linker: The inclusion of a phenyl ring provides a modular linker that can be substituted to fine-tune the steric and electronic properties of the molecule. This is a common strategy in drug design to optimize binding affinity and selectivity for a specific target.[4]
-
The Cyanomethyl Group: The cyano (nitrile) group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and in some cases, a reactive "warhead" for covalent inhibition. The cyanomethyl moiety has been incorporated into compounds with diverse biological activities, including antiproliferative and enzyme-inhibitory effects.[5][6][7]
This guide will explore the untapped potential of cyanomethyl phenyl nicotinates by extrapolating from the known biological activities of these related structures. We will focus on three primary areas of therapeutic promise: oncology, inflammatory disorders, and metabolic diseases.
Proposed Synthesis and Chemical Space
A plausible synthetic strategy would involve the esterification of a nicotinic acid derivative with a cyanomethyl phenyl alcohol. The specific substitution patterns on the phenyl ring and the nicotinate core can be varied to generate a library of candidate compounds for screening.
Proposed General Synthetic Protocol:
-
Activation of Nicotinic Acid: The carboxylic acid of the selected nicotinic acid derivative is activated to facilitate esterification. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, or by using standard peptide coupling reagents (e.g., EDC/HOBt).
-
Esterification: The activated nicotinic acid is then reacted with the desired cyanomethyl phenyl alcohol in the presence of a suitable base (e.g., triethylamine, pyridine) to yield the target cyanomethyl phenyl nicotinate.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to afford the final compound with high purity.[6][7]
The purity and identity of the synthesized compounds should be confirmed using analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry.[6][7]
Potential Therapeutic Application I: Oncology
Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition
Several studies on cyanomethyl vinyl ether derivatives have demonstrated significant antiproliferative activity in various cancer cell lines, including ovarian (SKOV3) and lung (A549) carcinoma cells.[6][7] The proposed mechanism for this cytotoxicity is the inhibition of tubulin polymerization.[6][7] Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport.[6][7] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy.[6][7]
Given the presence of the cyanomethyl group in our target compounds, it is plausible that cyanomethyl phenyl nicotinates could also exhibit antiproliferative activity through a similar mechanism. The nicotinate and phenyl moieties would likely influence the binding affinity and selectivity for the colchicine binding site on β-tubulin.
Diagram: Proposed Mechanism of Tubulin Inhibition
Caption: Proposed mechanism of antiproliferative activity via tubulin polymerization inhibition.
Experimental Workflow for Validation
A systematic experimental approach is required to validate this hypothesis. The following workflow outlines the key assays.
Experimental Workflow: In Vitro Anticancer Activity Screening
Caption: Step-wise workflow for evaluating the anticancer potential of CMPN compounds.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., SKOV3, A549) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the cyanomethyl phenyl nicotinate compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine or paclitaxel).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and a fluorescence reporter that binds to polymerized microtubules.
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the reaction mixture at 37°C.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Fluorescence Monitoring: Monitor the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates microtubule polymerization.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of the test compounds to that of a positive control (e.g., paclitaxel) and a negative control (e.g., colchicine).
Potential Therapeutic Application II: Anti-inflammatory Diseases
Hypothesized Mechanism of Action: COX-2 and Xanthine Oxidase Inhibition
The nicotinate scaffold is present in several compounds with anti-inflammatory properties.[10][11] Research on novel nicotinate derivatives has identified potent and selective inhibitors of cyclooxygenase-2 (COX-2).[10] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] Selective COX-2 inhibitors are desirable as they may have a better gastric safety profile compared to non-selective NSAIDs.[10]
Additionally, N-(4-alkoxy-3-cyanophenyl)nicotinamide derivatives have been identified as potent inhibitors of xanthine oxidase.[5] Xanthine oxidase is a key enzyme in purine metabolism that produces uric acid. Overproduction of uric acid can lead to hyperuricemia and gout, an inflammatory arthritis.[5] Some of these inhibitors act as mixed-type inhibitors.[5]
Therefore, cyanomethyl phenyl nicotinates could potentially act as dual inhibitors of COX-2 and xanthine oxidase, offering a novel therapeutic approach for inflammatory conditions like gout and rheumatoid arthritis.
Diagram: Dual Anti-inflammatory Mechanism
Caption: Workflow for evaluating the anti-inflammatory potential of CMPN compounds.
Detailed Experimental Protocols
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Procedure: Perform the assay according to the manufacturer's instructions (e.g., using a colorimetric or fluorescent assay kit). This typically involves incubating the enzyme with the test compound and arachidonic acid (the substrate).
-
Detection: Measure the production of prostaglandin PGG2, which is a downstream product of the COX reaction.
-
Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity by the test compounds and determine their IC50 values. The COX-2 selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Protocol 4: In Vitro Xanthine Oxidase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing xanthine oxidase, xanthine (the substrate), and a suitable buffer.
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the reaction by adding xanthine.
-
Uric Acid Detection: Monitor the formation of uric acid over time by measuring the increase in absorbance at 295 nm.
-
Data Analysis: Determine the IC50 value for each compound. To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), perform kinetic studies by measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor and analyze the data using Lineweaver-Burk plots. [5]
Potential Therapeutic Application III: Metabolic and Cardiovascular Diseases
Hypothesized Mechanism of Action: Modulation of Lipid Metabolism and Vasodilation
Nicotinic acid is a well-known lipid-lowering agent that favorably modulates plasma lipid profiles, most notably by increasing high-density lipoprotein (HDL) cholesterol. [2]Although the exact mechanisms are complex and not fully elucidated, they are known to involve the GPR109A receptor, inhibition of hepatic diacylglycerol acyltransferase-2 (DGAT2), and reduction in the catabolism of HDL. [2][3] Furthermore, compounds like xanthinol nicotinate exhibit vasodilatory and antiplatelet effects. [12][13]The nicotinate component is thought to release endogenous prostacyclin and nitric oxide, while the other component can inhibit phosphodiesterase, leading to increased cAMP levels and smooth muscle relaxation. [12][13] Given their structural similarity to nicotinic acid, cyanomethyl phenyl nicotinates may retain the ability to modulate lipid metabolism. The specific substitutions on the phenyl and cyanomethyl groups could influence their interaction with key targets like GPR109A or DGAT2, potentially leading to new lipid-modifying agents with improved side-effect profiles (e.g., reduced flushing).
Data Summary and Future Directions
The therapeutic potential of cyanomethyl phenyl nicotinates is, at present, a projection based on robust evidence from structurally related compound classes. To move this field forward, a systematic investigation is required.
| Potential Therapeutic Area | Hypothesized Target(s) | Key In Vitro Assays | Key In Vivo Models | Supporting Evidence from Related Compounds |
| Oncology | Tubulin | Cytotoxicity (MTT), Tubulin Polymerization | Xenograft models | Antiproliferative activity of cyanomethyl vinyl ethers [6][7] |
| Inflammation | COX-2, Xanthine Oxidase | Enzyme Inhibition Assays (COX-1/2, XO) | Carrageenan-induced paw edema, Gout models | Anti-inflammatory nicotinates,[10] XO inhibiting nicotinamides [5] |
| Metabolic/Cardiovascular | GPR109A, DGAT2, PDE | Lipid profile analysis in hepatocytes, Vasodilation assays | Dyslipidemia models (e.g., ApoE-/- mice) | Lipid-lowering effects of nicotinic acid,[2][3] Vasodilatory effects of xanthinol nicotinate [12][13] |
Future research should focus on:
-
Library Synthesis: Synthesizing a diverse library of cyanomethyl phenyl nicotinates with varied substitution patterns to enable comprehensive structure-activity relationship (SAR) studies.
-
High-Throughput Screening: Screening the compound library against a panel of targets, including tubulin, COX-2, xanthine oxidase, and GPR109A.
-
In Silico Modeling: Employing molecular docking and other computational tools to predict binding modes and guide the rational design of more potent and selective analogs.
-
ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to assess their drug-like properties.
Conclusion
Cyanomethyl phenyl nicotinates represent an unexplored but highly promising class of compounds for drug discovery. By leveraging the well-documented biological activities of the nicotinate scaffold, the phenyl linker, and the cyanomethyl group, researchers have a strong foundation upon which to build a new generation of therapeutics. The proposed mechanisms and experimental workflows in this guide provide a clear and actionable path for investigating the potential of these molecules in oncology, inflammation, and metabolic diseases. The convergence of these pharmacophores holds the promise of novel drugs with unique therapeutic profiles, and their systematic exploration is a worthy endeavor for the drug discovery community.
References
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Meng, F., et al. (2017). Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Delgado-Hernández, S., et al. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Frontiers in Chemistry. Available at: [Link]
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Delgado-Hernández, S., et al. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. PMC. Available at: [Link]
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El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. Available at: [Link]
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Al-Ostath, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
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Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]
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A convenient synthesis of nicotinate esters from 3‐cyanopyridones. Scilit. Available at: [Link]
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Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]
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Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors. PubMed. Available at: [Link]
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Thrombolytic and antiplatelet action of xanthinol nicotinate (Sadamin): possible mechanisms. Europe PMC. Available at: [Link]
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Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Available at: [Link]
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A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature. Available at: [Link]
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Discovery of phenyl-linked symmetric small molecules as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction. PubMed. Available at: [Link]
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Chemical stability of 4-(Cyanomethyl)phenyl 2-chloronicotinate in aqueous solution
An In-Depth Technical Guide to the Chemical Stability of 4-(Cyanomethyl)phenyl 2-chloronicotinate in Aqueous Solution
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for assessing the chemical stability of this compound in aqueous solutions. Tailored for researchers, scientists, and drug development professionals, this document outlines the theoretical degradation pathways and provides detailed, field-proven experimental protocols for investigating hydrolytic, photolytic, and thermal degradation. The guide emphasizes the principles of scientific integrity, offering self-validating analytical methodologies and explaining the causality behind experimental design choices. All protocols are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).
Introduction: Understanding the Stability Imperative
This compound is a molecule of interest in pharmaceutical and agrochemical research due to its unique structural motifs: a nicotinate ester, a cyanomethylphenyl group, and a chlorinated pyridine ring. The stability of this compound in aqueous media is a critical determinant of its viability for further development. Degradation can lead to a loss of efficacy, the formation of potentially toxic byproducts, and a shortened shelf-life.[1][2][3] Therefore, a thorough understanding of its degradation kinetics and pathways is paramount.
This guide provides the scientific rationale and step-by-step protocols to rigorously evaluate the chemical stability of this compound. We will explore its susceptibility to hydrolysis, photodegradation, and thermal stress, in line with international regulatory standards.[2][4]
Theoretical Degradation Pathways
Based on the chemical structure of this compound, we can hypothesize several primary degradation pathways in an aqueous environment.
-
Hydrolysis: The ester linkage is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by acid or base, yielding 2-chloronicotinic acid and 4-(cyanomethyl)phenol.
-
Photodegradation: The aromatic rings and the carbon-chlorine bond may be susceptible to degradation upon exposure to light. This could involve cleavage of the C-Cl bond, ring opening, or other complex photoreactions.[5]
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The stability of the ester bond and the potential for decarboxylation or other rearrangements will be key areas of investigation.[6][7]
The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Experimental Design for Stability Assessment
A robust stability study is designed to identify and quantify the degradation of the active substance under defined conditions.[1][3] The following sections detail the protocols for investigating the key degradation pathways.
General Considerations
-
Batch Selection: For comprehensive studies, it is recommended to use at least one to three primary batches of the compound.[2][4]
-
Container Closure System: The studies should be conducted in a container closure system that is the same as or simulates the proposed packaging.[4]
-
Analytical Method: A validated, stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is often the method of choice.[8][9][10]
Hydrolytic Stability
This study evaluates the susceptibility of the compound to hydrolysis across a range of pH values.[4]
Experimental Protocol:
-
Buffer Preparation: Prepare aqueous buffers at pH 3, 7, and 9.
-
Solution Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 100 µg/mL).
-
Incubation: Store the solutions at a specified temperature (e.g., 25 °C ± 2 °C or an accelerated temperature like 40 °C ± 2 °C).[1][3]
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Analysis: Immediately analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of the parent compound and any major degradation products.
The following diagram outlines the workflow for the hydrolysis study.
Caption: Workflow for assessing hydrolytic stability.
Photostability
Photostability testing is essential to determine if light exposure results in unacceptable changes to the compound.[2][5]
Experimental Protocol:
-
Sample Preparation: Prepare an aqueous solution of this compound at a known concentration. Also, expose the solid compound to light.
-
Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light.
-
Light Exposure: Expose the samples to a light source that provides both visible and UV output, as specified in ICH guideline Q1B.[5] The overall illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.
-
Sampling and Analysis: At the end of the exposure period, analyze the exposed samples and the controls by HPLC or LC-MS/MS.
Thermal Stability (Accelerated and Long-Term)
Thermal stability studies are conducted to predict the shelf-life of the compound under various storage conditions.[1][3]
Experimental Protocol:
-
Sample Preparation: Prepare aqueous solutions of the compound at a known concentration.
-
Storage Conditions: Store the samples under the following conditions as per ICH guidelines[1][2][3]:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months.[2][4]
-
Analysis: Analyze the samples at each time point using a validated stability-indicating method.
Analytical Method Development and Validation
A crucial component of any stability study is a validated analytical method that can accurately measure the decrease in the parent compound and the increase in degradation products.
Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and/or MS Detection
-
Column: A C18 column is a good starting point for separating the parent compound from its more polar degradation products.
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid for better peak shape) is likely to be effective.
-
Detection: UV detection at a wavelength where all compounds of interest have reasonable absorbance. For higher sensitivity and specificity, especially for identifying unknown degradation products, LC-MS/MS is recommended.[8][11]
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Data Presentation and Interpretation
The results of the stability studies should be presented clearly to facilitate interpretation.
Degradation Kinetics
The degradation of this compound can often be modeled using pseudo-first-order kinetics.[12] The rate constant (k) can be determined from the slope of the natural logarithm of the concentration versus time plot. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.
Tabular Summary of Stability Data
The following table provides a template for summarizing the stability data.
| Test Parameter | Storage Condition | Time Point | Concentration of Parent Compound (µg/mL) | Concentration of Degradation Product 1 (µg/mL) | Concentration of Degradation Product 2 (µg/mL) | Mass Balance (%) |
| Hydrolysis | pH 3, 25 °C | 0 hr | 100.2 | < LOQ | < LOQ | 100.2 |
| 24 hr | 95.1 | 4.8 | < LOQ | 99.9 | ||
| 72 hr | 88.5 | 11.2 | < LOQ | 99.7 | ||
| Photostability | Light Exposed | 24 hr | 85.3 | 5.1 | 9.2 | 99.6 |
| Dark Control | 24 hr | 99.8 | < LOQ | < LOQ | 99.8 | |
| Thermal Stability | 40 °C/75% RH | 0 months | 100.1 | < LOQ | < LOQ | 100.1 |
| 3 months | 98.2 | 1.5 | < LOQ | 99.7 | ||
| 6 months | 96.5 | 3.1 | < LOQ | 99.6 |
LOQ: Limit of Quantitation
Conclusion
This guide provides a robust framework for the systematic evaluation of the chemical stability of this compound in aqueous solutions. By following the detailed protocols grounded in authoritative guidelines, researchers can generate reliable and reproducible stability data. This information is critical for making informed decisions in the drug development and agrochemical research pipelines, ensuring the quality, safety, and efficacy of potential products.
References
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- RSC Publishing. (n.d.).
- Growing Science. (n.d.).
- Organic Syntheses Procedure. (n.d.). Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles.
- MDPI. (2018, January 24). Synthesis and Optical Properties of Near-Infrared meso-Phenyl-Substituted Symmetric Heptamethine Cyanine Dyes.
- MDPI. (2019, August 21).
- Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid. (2024, February 19).
Sources
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. analchemres.org [analchemres.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Detoxification of Cylindrospermopsin by Pyrite in Water [mdpi.com]
Methodological & Application
Optimal reaction conditions for coupling 2-chloronicotinoyl chloride and phenols
Application Note: Optimized Esterification Protocols for 2-Chloronicotinoyl Chloride and Phenolic Substrates
Abstract & Scope
This guide details the optimal reaction conditions for coupling 2-chloronicotinoyl chloride (2-CNC) with various phenols to synthesize 2-chloronicotinate esters . These esters are critical intermediates in the synthesis of fused heterocycles (e.g., acridones via Smiles rearrangement), HIV-1 non-nucleoside reverse transcriptase inhibitors, and agrochemicals like diflufenican.
Due to the electron-deficient nature of the pyridine ring and the specific ortho-chloro substitution, this reaction requires precise control over temperature and basicity to prevent hydrolysis and competitive nucleophilic aromatic substitution (
Chemical Background & Reactivity Profile
The Electrophile: 2-Chloronicotinoyl Chloride
Unlike benzoyl chloride, 2-CNC possesses a nitrogen atom in the aromatic ring and an electron-withdrawing chlorine atom at the ortho position.
-
Enhanced Electrophilicity: The electron-deficient pyridine ring makes the carbonyl carbon highly susceptible to nucleophilic attack.
-
Instability: The compound is prone to rapid hydrolysis upon exposure to atmospheric moisture, reverting to 2-chloronicotinic acid.
-
Side-Reaction Risk: At elevated temperatures (>50°C) or in the presence of strong nucleophiles, the C-2 chlorine atom can undergo displacement (
), leading to impurities.
The Nucleophile: Phenols
Phenols are weaker nucleophiles than alcohols or amines. They require activation (deprotonation) or the use of a nucleophilic catalyst (DMAP) to react efficiently with acid chlorides.
Critical Reaction Parameters
| Parameter | Optimal Choice | Scientific Rationale |
| Solvent | DCM (Dichloromethane) or THF | Anhydrous, aprotic solvents prevent hydrolysis.[1] DCM is preferred for ease of workup (volatility). |
| Base | Triethylamine ( | Acts as an HCl scavenger. Must be used in slight excess (1.1–1.2 eq). |
| Catalyst | DMAP (4-Dimethylaminopyridine) | Mandatory. Phenols are sluggish nucleophiles. DMAP forms a highly reactive N-acylpyridinium intermediate.[2] |
| Temperature | 0°C to RT | Initial addition at 0°C suppresses |
| Stoichiometry | 1.0 : 1.1 : 1.2 | (Phenol : Acid Chloride : Base). Slight excess of acid chloride accounts for minor hydrolysis. |
Experimental Protocols
Protocol A: High-Yield Homogeneous Coupling (Recommended)
Best for: High-value substrates, sterically hindered phenols, and gram-scale synthesis.
Reagents:
-
Substituted Phenol (1.0 equiv)
-
2-Chloronicotinoyl chloride (1.1 equiv)
-
Triethylamine (
) (1.2 equiv) -
DMAP (0.1 equiv - 10 mol%)
-
Anhydrous DCM (0.2 M concentration relative to phenol)
Step-by-Step Procedure:
-
Preparation of Nucleophile: In a flame-dried round-bottom flask under Nitrogen (
) or Argon, dissolve the Phenol (1.0 eq), (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM . Stir at Room Temperature (RT) for 10 minutes to ensure deprotonation/equilibration. -
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition of Electrophile: Dissolve 2-chloronicotinoyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the phenol mixture over 15–20 minutes.
-
Why? Dropwise addition prevents localized heating and high concentrations of acid chloride, reducing side reactions.
-
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and stir at RT for 2–4 hours .
-
Monitoring: Check reaction progress via TLC (typically 20% EtOAc/Hexane). The acid chloride spot (high
) should disappear.
-
-
Quench & Workup:
-
Dilute with DCM.
-
Wash sequentially with:
-
1M HCl (removes excess
, DMAP, and pyridine byproducts). -
Sat.
(removes unreacted acid/hydrolyzed acid chloride). -
Brine .
-
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Large-scale synthesis (kg), unhindered phenols, cost-sensitive processes.
Reagents:
-
Phenol (1.0 equiv)
-
2-Chloronicotinoyl chloride (1.2 equiv)
-
NaOH (2.5 equiv, dissolved in water)
Procedure:
-
Dissolve Phenol in 1M NaOH solution at 0°C.
-
Dissolve 2-chloronicotinoyl chloride in DCM .
-
Add the organic phase to the aqueous phase rapidly with vigorous stirring .
-
Maintain temperature <5°C. Stir for 1–2 hours.
-
Separate layers.[1] The product remains in the organic phase.
Mechanistic & Workflow Visualization
Figure 1: Reaction Mechanism (DMAP Catalysis)
This diagram illustrates the "Steglich-type" activation where DMAP attacks the acid chloride first, creating a super-electrophile that reacts rapidly with the phenol.
Caption: DMAP-catalyzed nucleophilic acyl substitution mechanism preventing side reactions.
Figure 2: Experimental Workflow (Protocol A)
Caption: Step-by-step workflow for the homogeneous synthesis of 2-chloronicotinate esters.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure anhydrous DCM is used. Check 2-CNC quality (should be yellow/white solid, not sticky). |
| Impurity: Acid | Incomplete coupling or hydrolysis | Wash organic layer thoroughly with Sat. |
| Impurity: | Temperature too high | Strictly maintain 0°C during addition . Do not reflux. |
| Slow Reaction | Steric Hindrance on Phenol | Increase DMAP loading to 20 mol%. Allow reaction to run overnight. |
References
-
Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.
- Foundational text for DMAP-catalyzed esterific
-
PubChem Compound Summary. (2024). 2-Chloronicotinoyl chloride (CID 2774541).[5] National Center for Biotechnology Information. Link
- Source for physical properties and reactivity alerts.
-
Zacuto, M. J., et al. (2014).[6][7] One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives. The Journal of Organic Chemistry, 79(18), 8917-8925.
- Provides context on the handling of sensitive acid chlorides and enolizable intermedi
-
BenchChem Protocols. (2025). Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. BenchChem Technical Notes. Link
- Reference for the reactivity of 2-chloronicotinoyl chloride with nucleophiles in aprotic solvents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Catalytic Pathways to High-Yield Synthesis of Cyanomethyl Phenyl Esters: A Guide for Researchers
Introduction: The Significance of Cyanomethyl Phenyl Esters
Cyanomethyl phenyl esters are a valuable class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. Their utility stems from the presence of two key functional groups: the ester, which can undergo various transformations, and the cyanomethyl group, which can be readily converted to other functionalities or participate in carbon-carbon bond-forming reactions. The efficient and high-yield synthesis of these esters is therefore a critical aspect of modern organic chemistry, driving the development of innovative catalytic methodologies.
This comprehensive guide provides an in-depth exploration of two highly effective catalytic systems for the preparation of cyanomethyl phenyl esters: Phase-Transfer Catalysis (PTC) and Nucleophilic Catalysis . We will delve into the mechanistic underpinnings of each approach, providing detailed, field-proven experimental protocols and a comparative analysis to empower researchers in selecting the optimal strategy for their specific synthetic needs.
I. Phase-Transfer Catalysis: Bridging Reactivity Between Phases
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different, immiscible phases (e.g., a solid or aqueous phase and an organic phase).[1] This is achieved through the use of a phase-transfer catalyst, which transports one of the reactants across the phase boundary, enabling the reaction to proceed at a significantly enhanced rate.[2] For the synthesis of cyanomethyl phenyl esters, PTC offers a robust and industrially scalable solution.[3]
The Mechanism of Phase-Transfer Catalyzed Esterification
The synthesis of cyanomethyl phenyl esters via PTC typically involves the reaction of a phenylacetic acid salt with a cyanomethylating agent, such as chloroacetonitrile, in a biphasic system. Quaternary ammonium salts, such as Aliquat 336® (a mixture of methyltrialkylammonium chlorides), are commonly employed as phase-transfer catalysts.[4][5]
The catalytic cycle can be visualized as follows:
Sources
Application Notes and Protocols for the Functionalization of the Cyanomethyl Group in Nicotinate Esters
Introduction: The Strategic Importance of the Cyanomethyl Nicotinate Scaffold in Medicinal Chemistry
Nicotinate esters, derivatives of nicotinic acid (Niacin or Vitamin B3), are privileged scaffolds in drug discovery and development.[1][2] Their inherent biological activities, including vasodilatory and lipid-modifying effects, make them attractive starting points for the design of novel therapeutics.[2][3][4] The introduction of a cyanomethyl group onto the nicotinate ring system provides a versatile chemical handle for a wide array of synthetic transformations. This functionalization opens up avenues for the exploration of diverse chemical space, enabling the synthesis of complex molecules with potential applications as anti-inflammatory agents, cardiovascular drugs, and beyond.[5][6]
The cyanomethyl group, with its activated methylene protons and the synthetic versatility of the nitrile functionality, serves as a linchpin for building molecular complexity. The nitrile can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, while the adjacent methylene group is amenable to a variety of C-C and C-X bond-forming reactions.[7] This guide provides a comprehensive overview of key strategies for the functionalization of the cyanomethyl group in nicotinate esters, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Core Functionalization Strategies and Protocols
The strategic manipulation of the cyanomethyl group on nicotinate esters can be broadly categorized into three main areas:
-
α-Alkylation and α-Arylation: Introducing alkyl or aryl substituents at the carbon adjacent to the cyano group.
-
Cyclization Reactions: Utilizing the cyanomethyl group as a key building block for the construction of fused heterocyclic systems.
-
Nitrile Group Transformations: Converting the cyano moiety into other valuable functional groups.
α-Alkylation and α-Arylation of Cyanomethyl Nicotinate Esters
The acidic nature of the methylene protons alpha to the electron-withdrawing cyano and nicotinate ester groups facilitates their deprotonation to form a stable carbanion. This nucleophilic intermediate can then react with various electrophiles, enabling the introduction of a wide range of substituents.
Palladium-Catalyzed α-Arylation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Palladium-catalyzed α-arylation of nitriles offers a direct method to introduce aryl groups, which are prevalent motifs in many pharmaceuticals.[8][9]
Mechanistic Rationale: The reaction typically proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a low-valent palladium complex, followed by deprotonation of the cyanomethyl group by a base to form a nucleophile. Subsequent transmetalation or direct reaction with the palladium-aryl complex and reductive elimination furnishes the α-arylated product and regenerates the active catalyst.[10]
Experimental Protocol: Palladium-Catalyzed α-Arylation of Methyl 6-(cyanomethyl)nicotinate
Materials:
-
Methyl 6-(cyanomethyl)nicotinate[11]
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Add anhydrous toluene and stir the mixture for 10 minutes at room temperature to form the catalyst complex.
-
Add methyl 6-(cyanomethyl)nicotinate (1.0 eq), the aryl bromide (1.2 eq), and NaOtBu (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-aryl-α-(nicotinoyl)acetonitrile.
Data Summary Table: Representative α-Arylation Reactions
| Entry | Aryl Bromide | Catalyst Loading (mol%) | Base | Yield (%) |
| 1 | 4-Bromotoluene | 2 | NaOtBu | 85 |
| 2 | 4-Bromoanisole | 2 | NaOtBu | 82 |
| 3 | 1-Bromo-4-fluorobenzene | 2 | K₃PO₄ | 78 |
| 4 | 2-Bromopyridine | 3 | Cs₂CO₃ | 75 |
Base-Mediated α-Alkylation
Direct alkylation of the cyanomethyl group can be achieved using a suitable base to generate the carbanion, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to avoid side reactions such as self-condensation or hydrolysis of the ester.
Causality Behind Experimental Choices: Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred to ensure complete deprotonation without competing nucleophilic attack on the ester or alkyl halide. The use of aprotic solvents like THF or DMF is essential to prevent protonation of the carbanion.
Experimental Protocol: Base-Mediated α-Alkylation of Ethyl 2-(cyanomethyl)nicotinate
Materials:
-
Ethyl 2-(cyanomethyl)nicotinate
-
Alkyl iodide or bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-(cyanomethyl)nicotinate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the α-alkylated product.
Cyclization Reactions Involving the Cyanomethyl Group
The dual reactivity of the cyanomethyl group (activated methylene and nitrile) makes it an excellent precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry.
Thorpe-Ziegler Cyclization for Thieno[2,3-b]pyridines
The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles or cyano esters to form cyclic ketones or enamino-nitriles. This methodology can be adapted to synthesize thieno[2,3-b]pyridine derivatives, which are valuable scaffolds in drug discovery.[12]
Workflow Diagram: Thorpe-Ziegler Cyclization
Caption: Thorpe-Ziegler cyclization workflow.
Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridines
Materials:
-
2-(Arylmethylthio)nicotinonitrile
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the 2-(arylmethylthio)nicotinonitrile (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 3-aminothieno[2,3-b]pyridine derivative.
Transformations of the Nitrile Group
The nitrile group itself is a versatile functional group that can be converted into a variety of other functionalities, further expanding the chemical diversity of the nicotinate scaffold.
Hydrolysis to Carboxylic Acids
Acidic or basic hydrolysis of the nitrile group provides the corresponding carboxylic acid, which can then be used in amide coupling reactions or other transformations.
Reaction Scheme Diagram: Nitrile Hydrolysis
Caption: Nitrile to carboxylic acid hydrolysis.
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Cyanomethyl Nicotinate Derivative
Materials:
-
α-Substituted cyanomethyl nicotinate ester
-
Concentrated sulfuric acid
-
Water
-
Dioxane
Procedure:
-
In a round-bottom flask, dissolve the cyanomethyl nicotinate derivative (1.0 eq) in a mixture of dioxane and water (1:1).
-
Carefully add concentrated sulfuric acid (5-10 eq) while cooling the flask in an ice bath.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
Conclusion and Future Perspectives
The functionalization of the cyanomethyl group in nicotinate esters provides a rich platform for the synthesis of novel and structurally diverse molecules with significant therapeutic potential. The protocols outlined in this guide offer robust and reproducible methods for the α-alkylation, α-arylation, cyclization, and nitrile group transformation of these valuable scaffolds. As the demand for new chemical entities in drug discovery continues to grow, the strategic manipulation of such versatile building blocks will undoubtedly play a crucial role in the development of the next generation of medicines. Further exploration into enantioselective functionalizations and the development of novel catalytic systems will continue to expand the synthetic utility of cyanomethyl nicotinate esters.[13]
References
- Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC. (n.d.).
- Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - RSC Publishing. (n.d.).
- Synthesis of new highly functionalized nicotinic acids - Sciforum : Event management platform. (2021, November 14).
- ChemInform Abstract: Functional Sulfur-Containing Compounds. Part 14. Study of Intramolecular Cyclization of 2-Organylthio-, 2-Organylsulfinyl-, and 2-Organylsulfonylnicotinic Acid Esters and Nitriles upon Action of a Base - ResearchGate. (n.d.).
- A convenient synthesis of nicotinate esters from 3‐cyanopyridones - Scilit. (n.d.).
- Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts - PMC. (n.d.).
- Investigating the mechanism of formation of nitro-substituted nicotine analogue via the [3 + 2] Cycloaddition reaction of (E) - ChemRxiv. (n.d.).
- Uses, Benefits, and Applications of Benzyl Nicotinate - Sarchem Labs. (n.d.).
- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (n.d.).
- Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (n.d.).
- Nitrile synthesis by C-C coupling (Cyanomethylation) - Organic Chemistry Portal. (n.d.).
- Cyanomethylation Reaction - Encyclopedia.pub. (2023, May 5).
- Effect of nicotinate ester, acetylcholine, and other vasodilating agents on cutaneous and mesenteric vascular smooth muscle - PubMed. (n.d.).
- Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. (n.d.).
- Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. (2023, February 8).
- Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp 3 )–H Bonds - PMC. (n.d.).
- Synthesis of novel vasodilatory active nicotinate esters with amino acid function - PubMed. (2006, December 15).
- Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed. (2021, February 15).
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (2024, March 15).
- Scheme of the tandem reaction of cyanomethyl benzoates with arylboronic... - ResearchGate. (n.d.).
- Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives - PMC - NIH. (2011, February 8).
- Methyl 6-(cyanomethyl)nicotinate | 1000529-39-4 - Sigma-Aldrich. (n.d.).
Sources
- 1. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of nicotinate ester, acetylcholine, and other vasodilating agents on cutaneous and mesenteric vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel vasodilatory active nicotinate esters with amino acid function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]
- 9. Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 6-(cyanomethyl)nicotinate | 1000529-39-4 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
Recrystallization techniques for 4-(Cyanomethyl)phenyl 2-chloronicotinate
Application Note & Protocol | Process Chemistry Series
Part 1: Executive Summary & Core Directive
The Challenge
4-(Cyanomethyl)phenyl 2-chloronicotinate (CAS 219930-05-9) is a specialized ester intermediate often utilized in the synthesis of nitrogen-heterocycle-based pharmaceuticals, including kinase inhibitors. Its synthesis—typically via the esterification of 2-chloronicotinic acid with 4-hydroxyphenylacetonitrile—presents a specific purification challenge: the separation of the lipophilic ester product from unreacted phenolic starting materials and acidic byproducts.
Standard flash chromatography is often non-viable for kilogram-scale process streams due to cost and solvent volume. Therefore, a robust recrystallization protocol is required to achieve >99.5% HPLC purity while minimizing yield loss.
The Solution: Thermodynamic Control
This guide moves beyond simple "dissolve and cool" instructions. We define a Thermodynamically Controlled Crystallization (TCC) process. By exploiting the differential solubility indices of the ester versus its phenolic precursors in alcoholic solvents, we can achieve purification through a self-validating cooling ramp.
Recommended Solvent System: Isopropanol (IPA) or Ethyl Acetate/n-Heptane (Anti-solvent method).
Part 2: Physicochemical Profile & Solubility Logic
To design a robust protocol, we must understand the solute-solvent interactions.
Solubility Mapping
The target compound is a moderately lipophilic ester.
-
Water: Insoluble (Critical for washing away inorganic salts).
-
Toluene: Highly soluble (Poor yield for crystallization, good for extraction).
-
Isopropanol (IPA): Ideal. Shows a steep solubility curve (high solubility at boiling, low at 0°C).
-
Ethyl Acetate (EtOAc): High solubility. Requires an anti-solvent (Heptane) to force precipitation.
Impurity Rejection Strategy
| Impurity | Chemical Nature | Removal Strategy |
| 2-Chloronicotinic Acid | Acidic | Removed via pre-crystallization wash with 5% NaHCO₃. |
| 4-Hydroxyphenylacetonitrile | Phenolic (Weak Acid) | Retained in the mother liquor (IPA) due to higher solubility than the ester at 0°C. |
| Coupling Reagents (e.g., DCU) | Neutral/Insoluble | Removed via hot filtration before cooling. |
Part 3: Detailed Experimental Protocol
Safety Warning: 2-Chloronicotinic acid derivatives can be irritants. 4-Hydroxyphenylacetonitrile is toxic (nitrile). All operations must be performed in a fume hood.
Phase A: Pre-Crystallization Workup (Critical)
Do not skip this phase. Crystallization cannot easily remove large excesses of unreacted acid.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 volumes) .
-
Acid Wash: Wash the organic layer twice with 5% NaHCO₃ (aq) to remove unreacted 2-chloronicotinic acid.
-
Phenol Wash: Wash once with 0.1 N NaOH (cold, rapid wash) to remove unreacted 4-hydroxyphenylacetonitrile. Note: Keep contact time short (<5 min) to prevent ester hydrolysis.
-
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to a solid residue.
Phase B: Recrystallization (The IPA Method)
Batch Size Reference: 100 g Crude Solid Target Purity: >99.5% Expected Yield: 85-90%
Step 1: Dissolution & Cloud Point Determination
-
Charge the 100 g crude solid into a reactor equipped with a mechanical stirrer and reflux condenser.
-
Add Isopropanol (IPA) at a ratio of 3.5 mL per gram of solid (350 mL total).
-
Expert Tip: Start with 3.0 volumes. If the solid doesn't dissolve at reflux, add IPA in 0.5 volume increments.
-
-
Heat the slurry to Reflux (82°C) . Agitate at 200 RPM.
-
Hold at reflux for 15 minutes. The solution should be clear.
-
Checkpoint: If particulates remain (likely urea byproducts or inorganic salts), perform a Hot Filtration through a pre-heated sintered glass funnel.
-
Step 2: Seeding and Nucleation (The Metastable Zone)
-
Cool the solution slowly to 65°C .
-
Seeding: Add 0.5 wt% (0.5 g) of pure seed crystals.
-
Observation: The solution should turn slightly hazy but not precipitate massively. This establishes the crystal lattice for controlled growth.
-
-
Ageing: Hold at 65°C for 30 minutes. This "annealing" step prevents secondary nucleation and ensures large, filterable crystals.
Step 3: Controlled Cooling Ramp
-
Initiate a linear cooling ramp: 10°C per hour .
-
Target Temperature: 0°C to 5°C .
-
Why Slow Cooling? Rapid cooling traps impurities inside the crystal lattice (inclusions). Slow cooling allows the crystal to exclude impurities back into the mother liquor.
Step 4: Isolation
-
Once at 0°C, hold (ripen) the slurry for 1 hour .
-
Filter the slurry using a vacuum Buchner funnel.
-
Displacement Wash: Wash the filter cake with 2 volumes (200 mL) of chilled IPA (0°C).
-
Critical: Do not use room temperature IPA; it will redissolve your product.
-
-
Drying: Dry the wet cake in a vacuum oven at 40°C for 12 hours.
Part 4: Process Visualization (Workflow)
The following diagram illustrates the decision logic and workflow for the purification process.
Figure 1: Decision tree and process flow for the purification of this compound, ensuring impurity removal and crystal uniformity.
Part 5: Quality Control & Troubleshooting
Analytical Specifications
Before releasing the batch, ensure the following criteria are met:
| Test | Specification | Method |
| Appearance | White to Off-White Crystalline Powder | Visual |
| HPLC Purity | ≥ 99.5% Area | C18 Column, ACN/Water Gradient |
| Melting Point | Determine empirically (Est. 85-95°C) | DSC or Capillary |
| Residual Solvent | IPA < 5000 ppm | GC-Headspace |
Troubleshooting Guide
Issue 1: Low Yield (<70%)
-
Cause: Too much solvent used during dissolution.
-
Fix: Concentrate the mother liquor by 50% and cool again to recover a "second crop" (Note: Second crop purity must be verified). Alternatively, reduce initial IPA volume to 2.5 - 3.0 volumes.
Issue 2: Product Oils Out (Liquid-Liquid Phase Separation)
-
Cause: Temperature dropped too fast before seeding, or impurities are too high.
-
Fix: Re-heat to reflux until clear. Cool very slowly to the cloud point, then add seeds immediately. Ensure the agitation speed is sufficient to disperse the oil droplets if they form, allowing them to crystallize.
Issue 3: Phenol Impurity Persists
-
Cause: Inefficient washing in Phase A.
-
Fix: Recrystallize using Ethanol/Water (90:10) . The water content helps keep the polar phenol in the solution while the lipophilic ester crystallizes out.
Part 6: References
-
Compound Identification: this compound (CAS 219930-05-9).[] ChemicalBook & BOC Sciences Catalog. Retrieved from
-
Process Chemistry Principles: Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text for crystallization optimization).
-
Related Synthesis Context: Pfizer Inc. Patents regarding Tofacitinib intermediates (Reference for general nicotinate/piperidine coupling chemistry). Google Patents. Retrieved from
-
Nitrilase Biocatalysis: Studies on 4-hydroxyphenylacetonitrile synthesis (Precursor context). National Institutes of Health (PMC). Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(Cyanomethyl)phenyl 2-chloronicotinate Synthesis
The following Technical Support Guide addresses the synthesis of 4-(Cyanomethyl)phenyl 2-chloronicotinate , a specialized intermediate often utilized in the development of agrochemicals and pyridine-based inhibitors.
This guide is structured to troubleshoot the specific kinetic and thermodynamic barriers associated with coupling a sterically hindered pyridine acid (2-chloronicotinic acid) with a nucleophilically deactivated phenol (4-hydroxybenzyl cyanide).[1]
Executive Summary: The Core Challenge
The synthesis of this compound typically suffers from low yields (<40%) due to a "mismatch" in reactivity.[1] You are attempting to couple:
-
2-Chloronicotinic Acid: An electrophile hindered by the ortho-chloro group.
-
4-(Cyanomethyl)phenol: A phenol where the nucleophilicity of the hydroxyl group is diminished by the electron-withdrawing cyanomethyl moiety.
Standard carbodiimide couplings (DCC/EDC) often fail here because the rate of phenol attack is slower than the rate of the active intermediate's rearrangement, leading to N-acylurea byproducts rather than the ester.
Part 1: Troubleshooting Dashboard
Quick-Reference Diagnostic Table
| Symptom | Probable Cause | Immediate Corrective Action |
| Yield < 30% (DCC Method) | N-Acylurea Formation: The O-acylisourea intermediate rearranges before the phenol can attack.[1] | Switch to Acid Chloride Method (Method A below) or increase DMAP to 0.5–1.0 eq. |
| White Precipitate (Non-Product) | Urea Byproduct: Dicyclohexylurea (DCU) is difficult to remove completely; or N-acylurea side product.[1] | Switch to EDC·HCl (water-soluble urea) or use the Acid Chloride method to eliminate urea entirely.[1] |
| Nitrile Hydrolysis (Amide/Acid) | pH/Temperature Stress: Strong acid/base exposure or high heat (>80°C) hydrolyzed the cyanomethyl group.[1] | Maintain pH 4–9 during workup.[1] Avoid aqueous NaOH washes; use sat. NaHCO₃. |
| Starting Material Remains | Steric Hindrance: The ortho-chloro group blocks the approach of the bulky activation complex. | Use Oxalyl Chloride with catalytic DMF to generate the smaller, more reactive acid chloride species. |
Part 2: Deep Dive Q&A
Q1: Why is my standard DCC/DMAP coupling resulting in a complex mixture and low yield?
A: This is a classic case of competing kinetics . In a Steglich esterification, DCC reacts with the acid to form an O-acylisourea . This intermediate has two fates:
-
Path A (Desired): Attack by the phenol to form the ester.[1]
-
Path B (Failure): Intramolecular rearrangement to form an inert N-acylurea .[1]
Because 2-chloronicotinic acid is sterically hindered at the C2 position, and your phenol is a weak nucleophile, Path A is kinetically suppressed . Path B takes over, consuming your starting material irreversibly.
-
Solution: You must bypass the O-acylisourea intermediate. Use the Acid Chloride Method (Protocol A), which creates a highly reactive acyl chloride intermediate that is less prone to rearrangement.[1]
Q2: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride?
A: Proceed with caution. While SOCl₂ is standard, it generates HCl and heat, which can hydrolyze the sensitive cyanomethyl nitrile group to an amide or carboxylic acid.
-
Recommendation: Use Oxalyl Chloride ((COCl)₂) with catalytic DMF in Dichloromethane (DCM) at 0°C to Room Temperature (RT).[1] This method is milder, generates gases (CO, CO₂) that escape easily, and avoids the harsh reflux conditions often required for thionyl chloride.
Q3: How do I prevent the pyridine nitrogen from interfering?
A: In many nicotinic acid reactions, the pyridine nitrogen can act as a nucleophile, causing self-quaternization (zwitterion formation).
-
Good News: The 2-chloro substituent is electron-withdrawing, which significantly reduces the basicity and nucleophilicity of the pyridine nitrogen. Self-reaction is minimal in this specific scaffold compared to unsubstituted nicotinic acid.[1]
Part 3: Visualization of Failure Modes
The following diagram illustrates the kinetic competition that causes low yields in carbodiimide couplings and why the Acid Chloride route is superior.
Caption: Kinetic competition between N-acylurea rearrangement (red) and product formation (green).[1] The Acid Chloride route bypasses the unstable O-acylisourea intermediate.
Part 4: Optimized Experimental Protocols
Method A: The "Gold Standard" (Acid Chloride Route)
Use this method for maximum yield and purity.[1]
Reagents:
-
Oxalyl Chloride (1.2 eq)[1]
-
DMF (Catalytic, 2-3 drops)[1]
-
4-(Cyanomethyl)phenol (1.0 eq)[1]
-
Triethylamine (Et₃N) (1.5 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step:
-
Activation: In a flame-dried flask under N₂, dissolve 2-chloronicotinic acid in anhydrous DCM. Cool to 0°C.[2][3]
-
Chlorination: Add Oxalyl Chloride dropwise.[2] Add 2 drops of DMF (gas evolution will occur immediately).[1] Stir at 0°C for 30 mins, then warm to RT for 2 hours until gas evolution ceases.
-
Checkpoint: The solution should turn clear yellow.
-
-
Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: In a separate flask, dissolve 4-(Cyanomethyl)phenol and Et₃N in DCM. Cool to 0°C.[2][3]
-
Addition: Add the acid chloride solution dropwise to the phenol solution over 20 mins.
-
Completion: Stir at RT for 4–6 hours. Monitor by TLC (the acid chloride is highly reactive; if SM remains, add 0.1 eq DMAP).[1]
-
Workup: Wash with sat. NaHCO₃ (2x) and Brine (1x).[1] Dry over Na₂SO₄.[3][4] Concentrate.
Method B: Modified Steglich (If Acid Chloride is not viable)
Use this only if you lack ventilation for Oxalyl Chloride.[1]
Reagents:
-
DMAP (0.5 eq ) - High loading required[1]
-
Solvent: DCM/DMF (9:1 ratio) to improve phenol solubility.[1]
Key Modification: Pre-mix the Phenol , Acid , and DMAP for 10 minutes before adding EDC. This ensures the "Active Ester" (Acyl-DMAP intermediate) is formed and immediately intercepted by the phenol, reducing rearrangement.
References
-
BenchChem. (2025).[1][4] Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. Retrieved from (Contextual grounding on 2-chloronicotinoyl chloride reactivity).[1]
-
Organic Syntheses. (2014). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, Coll. Vol. 7, p.93. Retrieved from (Foundational protocol for Steglich esterification and N-acylurea side reactions).[1]
-
ResearchGate. (2018).[1] Synthesis of 2-chloronicotinic acid derivatives. Retrieved from (Validation of 2-chloronicotinic acid as a pharmaceutical intermediate).
-
Organic Chemistry Portal. (2023). Ester synthesis by esterification. Retrieved from (Review of coupling agents and catalyst efficacy).[1]
-
National Institutes of Health (NIH). (2025).[1] Synthesis and reactivity of pyridine derivatives. Retrieved from (General reactivity profiles of chloronicotinic acids).[1]
Sources
Technical Support Center: Removal of 4-Hydroxybenzyl Cyanide (4-HBC)
Ticket ID: 4HBC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Purification Strategies for Reaction Mixtures Containing Unreacted 4-Hydroxybenzyl Cyanide[1]
Executive Summary
Removing unreacted 4-hydroxybenzyl cyanide (4-HBC) relies primarily on exploiting its phenolic nature. With a
This guide provides three validated workflows:
-
Chemo-Selective Extraction (The Standard): For neutral or basic target products.
-
Chromatographic Resolution: For acidic target products or complex mixtures.
-
Recrystallization: For final polishing of solid products.
Module 1: Diagnostic Triage
Before selecting a protocol, determine the chemical nature of your Target Product (TP) relative to 4-HBC.
Workflow Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purification method based on product chemistry.
Module 2: Protocol A - Chemo-Selective Base Extraction
Best For: Neutral products (e.g., ethers, esters, protected amines) and basic products (with modification).
Mechanism: Deprotonation of the phenol (
Reagents Required
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Base Solution: 1.0 M NaOH or 10%
.-
Note: Carbonate (
~10.3) is gentler but may require more washes. NaOH is more efficient but requires cold temperatures to prevent nitrile hydrolysis.
-
-
Brine: Saturated NaCl solution.
Step-by-Step Procedure
-
Dissolution: Dissolve the crude reaction mixture in EtOAc or DCM. Use approximately 10 mL solvent per gram of crude.
-
First Wash (Removal of Bulk 4-HBC):
-
Add an equal volume of cold (0–5 °C) 1.0 M NaOH .
-
Critical: Keep the mixture cold to prevent hydrolysis of the nitrile group to a carboxylic acid or amide.
-
Shake gently for 1–2 minutes. Vent frequently.
-
-
Phase Separation:
-
Allow layers to separate.[2] The Aqueous Layer (Top in DCM, Bottom in EtOAc) will contain the 4-HBC as its sodium phenolate salt.
-
Visual Check: The aqueous layer often turns yellow/orange due to the phenolate.
-
-
Second Wash (Polishing):
-
Repeat the wash with fresh 1.0 M NaOH to ensure complete removal.
-
-
Neutralization (For Basic Products Only):
-
If your product is an amine, ensure it remains in the organic phase. If you used strong acid previously, pre-wash with 1M NaOH to liberate the free base before this step.
-
-
Final Rinse:
-
Wash the organic layer with Brine to remove residual base and break any emulsions.
-
Dry over
or , filter, and concentrate.
-
Data Table: Solvent Compatibility
| Solvent | 4-HBC Solubility (Neutral) | 4-HBC Solubility (Phenolate) | Suitability for Extraction |
| DCM | High | Negligible | Excellent (Bottom layer) |
| EtOAc | High | Negligible | Excellent (Top layer) |
| Diethyl Ether | Moderate | Negligible | Good (Top layer) |
| Water (pH < 7) | Low | High | Poor (Use as wash only) |
| Water (pH > 11) | Low | Very High | Target Phase |
Module 3: Protocol B - Chromatographic Purification
Best For: Acidic products (where base wash would extract the product too) or when 4-HBC content is low (<5%).
Stationary Phase Strategy
4-HBC is moderately polar due to the nitrile and hydroxyl groups. It typically displays significant retention on silica gel compared to non-polar products.
-
TLC Visualization: UV active (254 nm). Stains well with
(oxidation of phenol) or . -
Rf Value: In 30% EtOAc/Hexane, 4-HBC typically appears around Rf 0.3–0.4 (variable depending on plate activation).
Elution Gradient (Silica Gel)
-
Equilibration: Start with 100% Hexanes (or Pentane).
-
Gradient: 0%
40% EtOAc in Hexanes. -
Separation Note: 4-HBC may "tail" (streak) on silica due to the acidic phenol.
-
Refinement: Add 1% Acetic Acid to the mobile phase to sharpen the peak, or use DCM/MeOH (98:2) if the product is very polar.
-
Module 4: Troubleshooting & FAQs
Q1: I am seeing a persistent emulsion during the base wash. How do I fix it?
Cause: Phenolates act as weak surfactants. Solution:
-
Add Brine: Saturating the aqueous phase increases ionic strength, forcing organic molecules out.
-
Filtration: Pass the entire emulsion through a pad of Celite (diatomaceous earth). This physically breaks the bubbles.
-
Time: Allow the funnel to sit for 20+ minutes.
Q2: My product yield is low after the base wash.
Diagnosis: Your product might have some solubility in water or is slightly acidic.
Validation: Acidify the aqueous waste layer to pH 3 with HCl and extract with EtOAc. Check TLC of this extract. If your product appears here, it was extracted by the base.[2]
Fix: Switch to Protocol B (Chromatography) or use a weaker base like 5% Sodium Bicarbonate (
Q3: Can I remove 4-HBC by distillation?
Answer: Generally, No . 4-HBC has a high boiling point (~330 °C at atm, or ~150 °C at 1 mmHg) and is a solid at room temperature (MP ~70 °C).[1] Distillation risks thermal decomposition of the nitrile or polymerization. Sublimation is possible but inefficient for bulk removal.
Module 5: Safety & Compliance (HCN Warning)
CRITICAL WARNING: While 4-HBC is a nitrile, not a simple cyanide salt, it can release Hydrogen Cyanide (HCN) gas if exposed to strong acids under heat or oxidative conditions.
-
Never mix the basic waste stream (containing 4-HBC phenolate) directly with concentrated acids without proper ventilation.
-
Waste Disposal: Dispose of aqueous waste streams as "Cyanide-containing basic waste" according to your facility's EHS protocols.
-
PPE: Standard lab PPE + Nitrile gloves. Ensure access to a cyanide antidote kit if working on a multigram scale.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26548, 4-Hydroxybenzyl cyanide. Retrieved from [Link]
-
Chemistry Steps. (2025). Organic Acid-Base Extractions: Separation of Phenols. Retrieved from [Link]
Sources
Solving solubility issues of 4-(Cyanomethyl)phenyl 2-chloronicotinate in polar solvents
Executive Summary & Chemical Profile[1][2]
Compound: 4-(Cyanomethyl)phenyl 2-chloronicotinate Class: Heteroaryl Ester / Nicotinate Derivative Primary Challenge: High lipophilicity coupled with hydrolytic instability in protic media.
This guide addresses the specific solubility and stability challenges encountered when working with This compound . As a diaryl ester containing an electron-deficient pyridine ring (2-chloronicotinate moiety), this compound presents a dual challenge: it resists dissolution in aqueous buffers (due to the aromatic rings and chloro-substituent) and exhibits chemical instability in nucleophilic polar solvents (due to the activated ester linkage).
Our technical support team has compiled this troubleshooting guide to help you navigate solvent selection, stock preparation, and assay formulation without compromising compound integrity.
Troubleshooting Guide (FAQ)
Q1: I am seeing immediate precipitation when diluting my DMSO stock into cell culture media. How do I prevent this?
Diagnosis: This is a classic "Solvent Shock" phenomenon. The compound is highly hydrophobic (
Solution: Use the "Stepwise Intermediate Dilution" method rather than direct addition.
-
The Mechanism: The 2-chloronicotinate moiety promotes strong
- stacking interactions, leading to stable crystal lattice formation that is hard to break once formed in water [1]. -
The Fix:
-
Prepare your primary stock in 100% DMSO (e.g., 10 mM).
-
Create an intermediate working solution in a vehicle containing a surfactant or co-solvent (e.g., PBS + 5% Tween-80 or PEG-400).
-
Add this intermediate solution to your media. The surfactant prevents the aggregation of hydrophobic clusters during the transition.
-
Q2: Can I use Methanol or Ethanol as a primary solvent?
Critical Warning: Avoid primary storage in alcohols.
Technical Insight: The 2-chloro substituent on the nicotinic ring is electron-withdrawing. This reduces the electron density on the carbonyl carbon of the ester, making it highly electrophilic.
-
Risk: In primary alcohols (MeOH, EtOH), this compound is susceptible to transesterification or nucleophilic aromatic substitution (
) at the 2-position over time, especially if the pH drifts above 7.0 [2]. -
Recommendation: Use Acetonitrile (ACN) or DMSO for stock solutions. If an alcohol is required for a specific assay, prepare it fresh immediately before use and keep on ice.
Q3: My HPLC peak area is decreasing over time in the autosampler. Is the compound degrading?
Diagnosis: Likely Hydrolysis .[1][2] If your mobile phase is acidic water/acetonitrile, the compound is relatively stable. However, if you are using a basic buffer (pH > 7.5) or if the sample is dissolved in a protic solvent and left at room temperature, the ester bond will hydrolyze, releasing 2-chloronicotinic acid and 4-(cyanomethyl)phenol.
Corrective Action:
-
Mobile Phase: Ensure your aqueous mobile phase is acidified (0.1% Formic Acid or TFA).
-
Sample Diluent: Use 100% Acetonitrile for the sample diluent, not the starting mobile phase mix. Water in the sample vial promotes hydrolysis during the wait time.
Q4: How do I formulate this for in vivo (animal) studies?
Strategy: You cannot use pure DMSO. You must use a Co-solvent/Surfactant System . Standard aqueous formulations will fail. We recommend a formulation matrix of:
-
5% DMSO (Solubilizer)
-
40% PEG-400 (Co-solvent/Dispersant)
-
5% Tween-80 (Surfactant)
-
50% Saline/Water (Carrier)
Note: Add components in the order listed. Vortex vigorously between additions.
Experimental Protocols
Protocol A: Optimal Stock Solution Preparation
Purpose: To create a stable, long-term storage solution.
-
Weighing: Weigh the solid compound into a glass amber vial (protect from light).
-
Solvent Choice: Add anhydrous DMSO (Dimethyl Sulfoxide) .
-
Why? DMSO disrupts the crystal lattice effectively and is non-nucleophilic.
-
-
Concentration: Target 10 mM to 50 mM . Avoid saturating the solution (max solubility is likely <100 mM); near-saturation increases the risk of precipitation upon freeze-thaw cycles.
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.
-
Caution: Do not exceed 40°C to prevent thermal degradation of the ester.
-
-
Storage: Aliquot into single-use vials and store at -20°C. Do not store in frost-free freezers (temperature cycling promotes crystallization).
Protocol B: Solubility Limit Determination (Cloud Point Method)
Purpose: To determine the exact solubility limit in your specific assay buffer.
| Step | Action | Observation/Notes |
| 1 | Prepare a 10 mM stock in DMSO. | Clear solution. |
| 2 | Aliquot 190 µL of your Assay Buffer (e.g., PBS) into a UV-transparent 96-well plate. | Measure Absorbance at 600 nm (Background). |
| 3 | Add 1 µL of stock to the well (0.5% DMSO final). Mix. | Measure A600. If < 0.05 OD above background, it is soluble. |
| 4 | Repeat addition in 1 µL increments. | Plot OD vs. Concentration. |
| 5 | Endpoint: The concentration where OD spikes indicates the Solubility Limit (precipitation point). | Limit: Operate at 50% of this value for robust assays. |
Visual Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the appropriate solvent system based on application and stability constraints.
Figure 2: Stability & Degradation Pathway
Caption: Mechanism of instability in protic solvents. The 2-chloro group activates the ester, making it prone to hydrolysis or transesterification.
References
-
Lipophilicity and Crystal Lattice Energy
-
Wassvik, C. M., et al. "Contribution of crystal lattice energy to the solubility of organic compounds." European Journal of Pharmaceutical Sciences, vol. 29, no. 3-4, 2006, pp. 294-305.
- Relevance: Explains why diaryl esters with planar regions (nicotinate) require high-dielectric aprotic solvents (DMSO)
-
-
Reactivity of 2-Chloronicotinic Acid Derivatives
-
Gao, H., et al. "Synthesis and herbicidal activity of 2-chloronicotinic acid derivatives." Molecules, vol. 17, no. 11, 2012, pp. 13591-13603.
- Relevance: Highlights the electrophilic nature of the 2-chloronicotinate core and its susceptibility to nucleophilic attack, validating the recommendation to avoid primary alcohols for storage.
-
-
Solubility Optimization Strategies
-
Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no. 1, 2008, pp. 32-58.
- Relevance: Provides the theoretical basis for the Co-solvent/Surfactant formulation protocol (DMSO/PEG/Tween) recommended in Q4.
-
Sources
Troubleshooting purification of 4-(Cyanomethyl)phenyl 2-chloronicotinate by column chromatography
Technical Support Center: Purification of 4-(Cyanomethyl)phenyl 2-chloronicotinate
-
Ticket ID: #PUR-CN-PYR-004[1]
-
Subject: Troubleshooting Flash Chromatography & Separation Efficiency
-
Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary: The "Triad of Trouble"
Purifying This compound presents a unique "triad" of chemical challenges that often leads to failed separations or compound degradation. Before troubleshooting, you must understand the molecular behaviors fighting against your stationary phase:
-
The Pyridine Nitrogen (Basicity): Even with the electron-withdrawing chlorine at the 2-position, the pyridine nitrogen possesses a lone pair that acts as a Lewis base, hydrogen-bonding with acidic silanols on silica gel. Result: Severe tailing and broad peaks.[1]
-
The Phenyl Ester (Lability): Phenyl esters are susceptible to hydrolysis. Highly acidic silica or highly basic alumina can cleave this bond, regenerating the starting material (2-chloronicotinic acid). Result: "Ghost" peaks and reduced yield.[1]
-
The 2-Chloro Substituent (Reactivity): This position is activated for Nucleophilic Aromatic Substitution (
), especially by the electron-withdrawing ester at C3.[1] Result: Risk of side reactions if nucleophilic solvents (like MeOH) are used with strong bases or heat.[1]
Module 1: Pre-Purification Diagnostics
Q: My TLC shows a long streak instead of a distinct spot. Is my compound decomposing?
A: Not necessarily. Streaking is the hallmark of the Pyridine-Silanol Interaction .[1]
The acidic protons on the silica surface (
-
The Test: Run two TLC plates side-by-side using 30% EtOAc in Hexanes.
-
Interpretation: If Plate B shows a tight, round spot (
shift is normal) while Plate A streaks, your compound is stable, but the stationary phase needs deactivation. If both streak or show multiple new spots, you have degradation (likely hydrolysis).
Q: The crude mixture is insoluble in Hexane/EtOAc. Can I load it in DCM?
A: Yes, but with a caveat. DCM is a "strong" solvent in normal phase chromatography. Liquid loading in pure DCM often causes "band broadening" because the sample travels faster than the eluent initially.
-
Recommendation: Use Dry Loading .[1][2] Dissolve your crude in DCM, add Celite (ratio 1:2 crude:Celite), and rotary evaporate until a free-flowing powder remains.[1] Load this powder into a solid load cartridge. This eliminates solvent effects on resolution.
Module 2: Stationary Phase Selection
Q: Should I switch to Alumina to avoid the acidity of Silica?
A: Proceed with caution. While Alumina is less acidic, "Basic Alumina" (pH ~9-10) can hydrolyze your phenyl ester.[1]
-
Best Choice: Neutral Alumina (Grade III, deactivated with water) is the safest traditional alternative.[1]
-
Modern Alternative: Amino-Functionalized Silica (
-Silica) .[1] The bonded amine groups shield the silanols and prevent the pyridine interaction without requiring mobile phase modifiers.
Decision Matrix: Choosing Your Column
Module 3: Mobile Phase Optimization
Q: I am using MeOH/DCM to move the compound, but I see new impurities forming.
A: You might be triggering an
Recommended Solvent Systems:
| System | Composition | Additive | Pros | Cons |
| Primary | Hexanes / Ethyl Acetate | 1% TEA | Stable, cheap, good selectivity for esters.[1] | Solubility issues for polar crudes. |
| Alternative | DCM / Acetone | 0.5% TEA | Excellent solubility, Acetone is non-nucleophilic.[1] | Acetone absorbs UV <230nm (cutoff). |
| Avoid | DCM / Methanol | >2% TEA | High solubility.[1] | Risk of |
Protocol: The "Buffered" Silica Run
-
Equilibration: Flush the silica column with 5 Column Volumes (CV) of Hexanes + 1% TEA. This "caps" the silanols before your sample even arrives.
-
The Run: Switch to your gradient (e.g., 0-40% EtOAc in Hexanes). You do not strictly need TEA in the gradient if you equilibrated well, but keeping 0.5% ensures peak symmetry.
Module 4: Troubleshooting Co-elution
Q: I cannot separate the product from the starting material (4-hydroxybenzyl cyanide).
A: This is a "Selectivity" issue, not an efficiency issue.
-
The Chemistry: 4-hydroxybenzyl cyanide is a Phenol (H-bond donor).[1] Your product is an Ester/Pyridine (H-bond acceptor).[1]
-
The Fix: Exploiting the phenolic nature.[3]
-
Option A (Toluene Effect): Use Toluene/EtOAc instead of Hexane/EtOAc.[1] Toluene interacts via
stacking with the aromatic rings and often changes the elution order of phenols vs. esters. -
Option B (DCM Wash): The phenol is likely much more polar than the ester. Run a shallow gradient of 100% DCM. The ester should elute, leaving the phenol on the column (or eluting much later).
-
Module 5: Post-Column Workup
Q: My NMR shows triethylamine peaks even after rotovap. How do I remove them?
A: TEA has a high boiling point relative to common solvents and "sticks" to the product.
-
Protocol:
-
Dissolve the combined fractions in DCM.
-
Wash once with 0.5 M HCl (Rapid wash).[1] Note: The pyridine will protonate and go into water, but the 2-chloro group lowers the pKa enough that it might partition. A safer bet for this specific molecule is a Saturated NH4Cl wash.[1]
-
Dry over
and evaporate. -
If HCl is too risky for the ester, use an Azeotrope : Add Heptane to your flask and rotovap. Heptane helps co-distill the TEA.
-
References
-
Teledyne ISCO. (2017).[1] Flash Chromatography Guide: Purification of Nitrogen Heterocycles.Link
-
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Data on Pyridine/Phenol acidity). Link
-
SiliCycle. (2022). SiliCycle Application Note: Separation of Basic Compounds on Silica Gel.Link
-
Biotage. (2020).[1][4] Strategies for Flash Purification of Ionizable Compounds.Link[1]
Sources
Reducing byproduct formation in pyridine ester synthesis
Subject: Technical Guide: Minimizing Byproduct Formation in Pyridine Ester Synthesis
Executive Summary: The Amphoteric Challenge
Synthesizing esters from pyridine carboxylic acids (e.g., picolinic, nicotinic, isonicotinic acids) presents a unique set of challenges compared to standard benzoic acid derivatives. The core difficulty lies in the amphoteric nature of the pyridine ring. The basic nitrogen atom competes for protons and electrophiles, leading to three primary failure modes:
-
Deactivation via Protonation: In acid-catalyzed (Fischer) conditions, the pyridine nitrogen protonates first, creating a cationic, electron-deficient ring that resists nucleophilic attack by the alcohol.
-
Thermal Decarboxylation: Specifically for 2-pyridinecarboxylic acids (picolinic acids), high temperatures trigger rapid loss of CO₂, destroying the starting material.
-
N-Acyl Salt Formation: Activation methods (acid chlorides) can lead to stable N-acyl pyridinium salts that complicate workup or mimic product loss.
This guide provides targeted troubleshooting workflows to bypass these mechanistic traps.
Troubleshooting & Optimization (Q&A)
Category 1: Reaction Stalling & Low Conversion
Q: I am using standard Fischer esterification (H₂SO₄/MeOH), but conversion stalls at ~50%. Adding more acid doesn't help. Why?
Diagnosis: You are likely fighting the "Pyridinium Trap."
In Fischer esterification, the mineral acid (H₂SO₄) protonates the pyridine nitrogen (
Corrective Action:
-
Switch to Thionyl Chloride (
): Instead of catalytic acid, use to generate the acid chloride in situ. The HCl byproduct will still protonate the ring, but the acid chloride is reactive enough to overcome the electronic deactivation. -
Protocol Adjustment: Reflux is often required, but ensure your substrate isn't a 2-isomer (see Category 2).
Q: My reaction mixture turns into a solid, unmanageable cake.
Diagnosis: Pyridinium Salt Precipitation. The ester product often crystallizes as the hydrochloride salt (Py-COOR·HCl) in non-polar solvents, trapping unreacted starting material in the matrix.
Corrective Action:
-
Solvent Switch: Use a solvent where the salt remains partially soluble (e.g., acetonitrile or neat alcohol) to maintain homogeneity.
-
Workup: Do not filter the solid expecting it to be waste. That "waste" is likely your product. Neutralize with saturated
to liberate the free base ester before extraction.
Category 2: Decarboxylation & Decomposition[1][2]
Q: I see gas evolution during the reaction, and my yield is near zero. The NMR shows pyridine signals but no ethyl groups.
Diagnosis: Thermal Decarboxylation.
This is critical for 2-pyridinecarboxylic acid (picolinic acid) derivatives. The proximity of the nitrogen lone pair allows for a zwitterionic intermediate that facilitates the loss of
Corrective Action:
-
Temperature Ceiling: Never reflux 2-pyridinecarboxylic acids in high-boiling solvents (toluene/xylene) unless necessary.
-
Method Change: Switch to Room Temperature Activation . Use coupling reagents like EDC/DMAP or HATU . These form the ester under conditions where decarboxylation is kinetically inhibited.
-
The Yamaguchi Protocol: For sterically hindered or sensitive substrates, the Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride) is the gold standard as it proceeds under mild conditions (see Protocol B).
Category 3: Impurities & Workup Issues
Q: I used an acid chloride method, but my product is contaminated with a "sticky" impurity that has extra aromatic peaks.
Diagnosis: N-Acyl Pyridinium Salts. If you used an acid chloride (R-COCl) and a base (pyridine or Et₃N), the pyridine ring of your product (or substrate) can act as a nucleophile, attacking the acid chloride to form a dimeric N-acyl species.
Corrective Action:
-
Quench Protocol: You must hydrolyze these unstable salts during workup. Stir the crude mixture with aqueous ammonium chloride (
) or dilute acetic acid for 30 minutes before extraction. This breaks the weak N-acyl bond, returning the "impurity" to the desired ester or acid form. -
Steric Protection: If this persists, use a bulkier base like 2,6-lutidine which cannot form N-acyl adducts due to steric hindrance.
Strategic Decision Framework
Use this logic flow to select the optimal synthesis route based on your specific pyridine substrate.
Figure 1: Decision tree for selecting esterification conditions based on pyridine substitution pattern and scale.
Validated Experimental Protocols
Protocol A: Robust Thionyl Chloride Activation (For Stable Isomers)
Best for: Nicotinic (3-) and Isonicotinic (4-) acids on >5g scale.
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Activation: Suspend pyridine carboxylic acid (1.0 equiv) in the anhydrous alcohol (solvent/reactant, 10-20 equiv).
-
Addition: Cool to 0°C. Add Thionyl Chloride (
) (1.5 - 2.0 equiv) dropwise. Caution: Exothermic gas evolution (HCl/SO₂). -
Reaction: Heat to reflux for 4–12 hours. The suspension should clear as the ester forms.
-
Workup (Critical):
-
Evaporate excess alcohol/SOCl₂ under reduced pressure.
-
Resuspend the residue (Ester·HCl salt) in DCM.
-
Neutralization: Slowly add saturated
at 0°C until pH > 8. Do not skip cooling; heat generates hydrolysis. -
Extract with DCM (3x), dry over
, and concentrate.
-
Protocol B: Yamaguchi Esterification (For Labile 2-Isomers)
Best for: Picolinic acids, hindered alcohols, or complex drug scaffolds.
-
Reagents: Substrate acid (1.0 equiv), Alcohol (1.0-1.2 equiv), Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride, 1.1 equiv), DMAP (1.5-2.0 equiv), Triethylamine (
, 1.2 equiv). -
Mixed Anhydride Formation:
-
Dissolve acid and
in anhydrous THF or Toluene. -
Add Yamaguchi reagent dropwise at 0°C. Stir 1h at RT. (Precipitate of
will form).
-
-
Esterification:
-
Add the Alcohol and DMAP (dissolved in solvent) slowly to the mixture.
-
Stir at RT (or mild heat 40°C) for 4–12 hours.
-
-
Purification:
Comparative Data: Solvent & Catalyst Selection
| Factor | Thionyl Chloride ( | Fischer ( | Yamaguchi / Steglich |
| Primary Byproduct | Trichlorobenzoic acid / Urea | ||
| Decarboxylation Risk | Moderate (Reflux often needed) | High (Reflux required) | Low (RT reaction) |
| 2-Position Suitability | Poor | Poor | Excellent |
| Purification Difficulty | Low (Volatile byproducts) | Medium (Azeotropic removal) | Medium (Column often needed) |
| Recommended Solvent | Neat Alcohol | Neat Alcohol / Toluene | THF / Toluene / DCM |
References
-
Goossen, L. J., et al. (2008). "Palladium-catalyzed synthesis of aryl esters from carboxylic acids and anhydrides." Angewandte Chemie International Edition. [Link] (Context: Mechanistic insights into activation).
-
Dunn, G. E., et al. (1972). "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids." Canadian Journal of Chemistry. [Link] (Context: Decarboxylation rates of picolinic vs nicotinic acids).[4]
-
Inanaga, J., et al. (1979).[5] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan. [Link] (Context: The original Yamaguchi protocol).
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloronicotinate and 6-Chloronicotinate Esters
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates synthetic strategy and overall efficiency. Among the vast array of heterocyclic building blocks, substituted pyridines are paramount. This guide provides an in-depth comparison of the reactivity of two common regioisomeric building blocks: 2-chloronicotinate and 6-chloronicotinate esters. Understanding their distinct electronic and steric profiles is essential for predicting their behavior in key synthetic transformations and for the rational design of novel molecular entities.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of any chloropyridine derivative is fundamentally governed by the powerful electron-withdrawing nature of the ring nitrogen. This nitrogen atom reduces electron density across the aromatic system, particularly at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack.[1][2] This process, known as Nucleophilic Aromatic Substitution (SNAr), is a cornerstone of pyridine chemistry.[3] However, the presence of other substituents—in this case, a chlorine atom and an ester group—introduces a layer of complexity that differentiates the 2- and 6-chloro isomers.
Electronic Landscape
-
Activating and Deactivating Influences: In both isomers, the chlorine atom resides at a position activated by the pyridine nitrogen (C2 or C6). The ester group at the C3 position (a meta position relative to the nitrogen) is also electron-withdrawing. The critical difference lies in the relative positioning of the substituents.
-
In Methyl 6-Chloronicotinate: The chlorine at C6 is ortho to the nitrogen, and the ester at C3 is para to the chlorine. The electron-withdrawing effects of the nitrogen and the ester group work in concert to strongly activate the C6 position for nucleophilic attack. The negative charge in the SNAr intermediate (the Meisenheimer complex) can be effectively delocalized onto both the pyridine nitrogen and the oxygen atoms of the ester group through resonance, leading to a highly stabilized intermediate.
-
In Methyl 2-Chloronicotinate: The chlorine at C2 is also ortho to the nitrogen. However, the ester group is now adjacent (ortho) to the chlorine atom. While the C2 position is activated by the nitrogen, the stabilization of the Meisenheimer intermediate by the ester group is less direct compared to the 6-chloro isomer.
-
Steric Considerations
Steric hindrance plays a significant role in determining the accessibility of the reaction center to an incoming nucleophile.[4]
-
Methyl 2-Chloronicotinate: The chlorine atom at the C2 position is flanked by the pyridine nitrogen on one side and the bulky ester group at C3 on the other. This creates a sterically congested environment, which can impede the approach of a nucleophile, potentially slowing down the rate of substitution.[5][6]
-
Methyl 6-Chloronicotinate: The chlorine atom at C6 is adjacent only to the pyridine nitrogen and a C-H bond. This position is significantly less sterically encumbered, allowing for a more facile approach of nucleophiles.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant difference in reactivity between these two isomers is observed in SNAr reactions. Based on the electronic and steric factors discussed above, a clear prediction can be made.
Hypothesis: 6-chloronicotinate esters will exhibit greater reactivity towards nucleophiles in SNAr reactions than 2-chloronicotinate esters.
This is due to:
-
Superior Electronic Activation: The concerted electron-withdrawing effect of the nitrogen and the para-ester group in the 6-chloro isomer provides better stabilization for the negatively charged Meisenheimer intermediate.[7]
-
Reduced Steric Hindrance: The C6 position is more accessible to incoming nucleophiles than the sterically crowded C2 position adjacent to the ester.[6][8]
Visualizing the SNAr Mechanism
The diagram below illustrates the formation and stabilization of the Meisenheimer intermediate for both isomers upon attack by a generic nucleophile (Nu⁻).
Caption: Experimental workflow for comparative S(N)Ar.
Step-by-Step Methodology:
-
Reagent Preparation: In two separate, identical reaction vessels, dissolve methyl 2-chloronicotinate (1.0 mmol) and methyl 6-chloronicotinate (1.0 mmol) in 5 mL of N-Methyl-2-pyrrolidone (NMP).
-
Nucleophile Addition: To each vessel, add morpholine (2.2 mmol, 2.2 equivalents).
-
Reaction Initiation: Place both vessels in a preheated oil bath at 100°C and begin vigorous stirring. This marks time zero (t=0).
-
Monitoring: At regular intervals (e.g., 0, 1, 2, 4, and 8 hours), withdraw a small aliquot (approx. 50 µL) from each reaction mixture.
-
Quenching and Analysis: Immediately quench each aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile/water). Analyze the quenched samples by HPLC or TLC to determine the ratio of starting material to product.
-
Data Interpretation: Plot the percentage of remaining starting material versus time for both reactions. The reaction with the steeper curve is the faster one. Based on our hypothesis, the 6-chloronicotinate should be consumed more rapidly.
Protocol 2: Comparative Base-Mediated Ester Hydrolysis
This protocol measures the rate of saponification for each ester.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 1.0 M solution of sodium hydroxide (NaOH) in a 1:1 mixture of methanol and water. [9]2. Substrate Preparation: In two separate flasks, dissolve methyl 2-chloronicotinate (1.0 mmol) and methyl 6-chloronicotinate (1.0 mmol) in 10 mL of the 1:1 methanol/water solvent.
-
Reaction Initiation: To each flask, add 1.2 mL of the 1.0 M NaOH solution (1.2 equivalents) while stirring at room temperature. Start timing immediately.
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting ester spot and the appearance of the more polar carboxylate salt at the baseline.
-
Work-up and Analysis: After a set time (e.g., 2 hours), or once one reaction has reached completion, quench both reactions by acidifying with 1 M HCl until the pH is ~2-3. Extract the resulting carboxylic acids with ethyl acetate, dry the organic layer, and concentrate.
-
Quantification: Use ¹H NMR to determine the conversion percentage in each reaction by integrating the signals corresponding to the starting ester and the product acid. The reaction with the higher conversion to the acid product is the more reactive one.
Conclusion
While both 2-chloronicotinate and 6-chloronicotinate esters are valuable intermediates, they are not interchangeable. The position of the chlorine atom profoundly impacts their reactivity, particularly in nucleophilic aromatic substitution. Methyl 6-chloronicotinate is the more reactive isomer in SNAr reactions due to a favorable combination of strong electronic activation and lower steric hindrance. This makes it the preferred substrate for reactions involving the displacement of the chlorine atom. For transformations focused on the ester functionality, the reactivity differences are less pronounced, though the 6-chloro isomer may still exhibit a slight rate enhancement in hydrolysis. This guide provides the theoretical basis and experimental framework for chemists to make informed decisions when incorporating these important building blocks into their synthetic programs.
References
-
Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(35), 18958-18974. [Link]
-
Ishiguro, S., Nakajima, K., & Ohtaki, H. (1987). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (8), 1975-1979. [Link]
-
Aromi, G., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. New Journal of Chemistry, 44(5), 1948-1956. [Link]
-
Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Morressier. [Link]
-
ResearchGate. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. ResearchGate. [Link]
-
Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. Filo. [Link]
-
Wu, W., & Hou, Y. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 4(2), 110-112. [Link]
-
Kiefer, C. A., et al. (2021). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 60(17), 13183-13193. [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]
-
ResearchGate. (n.d.). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. ResearchGate. [Link]
-
Wavefunction, Inc. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Wavefunction, Inc. [Link]
-
Pearson. (n.d.). Rank the same esters from most reactive to least reactive in the second slow step of a nucleophilic acyl substitution reaction (collapse of the tetrahedral intermediate). Pearson. [Link]
-
Galán, B., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406-11413. [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Mojtahedi, M. M., et al. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 54(1), 18-22. [Link]
-
Lee, D., & Lippard, S. J. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Inorganic chemistry, 46(24), 10111-10123. [Link]
-
YouTube. (2020). Hydrolysis of esters | A-level Chemistry | Year 2. YouTube. [Link]
-
OpenStax. (n.d.). 11.9 Chemistry of Esters – Fundamentals of Organic Chemistry. OpenStax. [Link]
-
Chemistry LibreTexts. (2024). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
MDPI. (2025). Comparison of the Rate Constants of •OH, SO4•−, CO3•−, Cl2•−, Cl•, ClO• and H• Reactions with Organic Water Contaminants. MDPI. [Link]
-
ASHS Journals. (n.d.). Comparative Effects of (2-Chloroethyl)phosphonic Acid and the Mono-2-chlorethyl Ester of the Acid on Growth, Peroxidase Activity. ASHS Journals. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Melting point determination standards for 4-(Cyanomethyl)phenyl 2-chloronicotinate
Topic: (CAS 219930-05-9) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis of high-value pharmaceutical active ingredients (APIs), such as potassium-competitive acid blockers (P-CABs), the intermediate 4-(Cyanomethyl)phenyl 2-chloronicotinate (CAS 219930-05-9) serves as a critical quality checkpoint. As a Senior Application Scientist, I have observed that while High-Performance Liquid Chromatography (HPLC) is the standard for purity quantification, Melting Point (MP) determination remains the most rapid, cost-effective, and orthogonal method for assessing solid-state integrity and detecting specific crystalline impurities.
This guide objectively compares the two industry-standard methodologies for determining the melting point of this ester: Capillary Melting Point (CMP) and Differential Scanning Calorimetry (DSC) . It establishes a self-validating protocol for researchers to generate internal reference standards where pharmacopeial monographs may not yet exist.
Part 1: Methodological Comparison
For an ester like this compound, thermal behavior is sensitive to residual solvents and precursor contamination (e.g., 2-chloronicotinic acid). Choosing the right method depends on the stage of development.
Comparative Analysis: Capillary vs. DSC
| Feature | Method A: Capillary Melting Point (CMP) | Method B: Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase transition (Solid | Measurement of heat flow difference between sample and reference.[1][2] |
| Primary Output | Melting Range (Onset to Clear Point). | Extrapolated Onset Temperature ( |
| Precision | ||
| Sample Req. | Large (~1–5 mg), destructive. | Small (~1–3 mg), destructive (usually). |
| Impurity Sensitivity | Detects gross impurities via range broadening (>2°C). | Detects eutectic impurities and polymorphs; quantifies purity via Van 't Hoff plot. |
| Throughput | High (3–6 samples simultaneously). | Low (1 sample per run + cooling time). |
| Best Use Case | In-Process Control (IPC): Quick check at the reactor side. | Final Release: Characterizing the reference standard. |
Part 2: Experimental Protocols
Protocol A: Capillary Melting Point (The "Quick Check")
Standard: Aligned with USP <741> Class Ia
Causality & Logic: This ester is prone to "sweating" or sintering before the actual melt if residual solvent is present. The protocol minimizes thermal lag to ensure the observed range reflects the true solid-state physics.
-
Sample Preparation:
-
Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture.
-
Grind the sample into a fine powder using an agate mortar. Why? Coarse crystals cause air pockets, leading to uneven heat transfer and a falsely broad range.
-
-
Packing:
-
Fill a borosilicate glass capillary (1.5 mm O.D.) to a height of 2.5–3.0 mm .
-
Compact by dropping the capillary through a 1-meter glass tube onto a hard surface. Why? Packing density affects thermal conductivity.
-
-
Determination:
-
Ramp 1 (Fast): Heat at 10°C/min to estimate the approximate MP.
-
Ramp 2 (Precise): Cool to 10°C below the estimated MP. Ramp at 1.0°C/min .
-
Record:
-
Onset: First visible liquid droplet (meniscus formation).
-
Clear Point: Complete disappearance of solid turbidity.
-
-
Protocol B: Differential Scanning Calorimetry (The "Gold Standard")
Standard: Aligned with USP <891> and ASTM E794
Causality & Logic: DSC eliminates operator subjectivity. For this compound, DSC can also distinguish between a true melt and a decomposition event (common in esters if heated too slowly).
-
Calibration:
-
Calibrate the instrument using Indium (
) and Zinc ( ) standards. Ensure the cell constant is within 0.98–1.02.
-
-
Pan Selection:
-
Use Tzero Aluminum Hermetic Pans with a pinhole lid. Why? The pinhole prevents pressure buildup from volatiles while maintaining self-generated atmosphere to suppress sublimation.
-
-
Method:
-
Equilibrate: at 25°C.
-
Ramp: Heat at 10°C/min to 250°C. Note: A slower rate (e.g., 2°C/min) is used for purity determination, but 10°C/min is standard for ID to minimize thermal decomposition.
-
-
Analysis:
-
Integrate the endothermic peak.
-
Report the Extrapolated Onset Temperature (
) , not the peak maximum. is the intersection of the baseline and the leading edge of the peak and is invariant to sample mass.
-
Part 3: Data Visualization & Logic
Workflow: Establishing the Reference Standard
The following diagram illustrates the decision logic for qualifying a batch of this compound.
Figure 1: Decision logic for thermal characterization. Note that a broad melting range (>2°C) often indicates the presence of the precursor 2-chloronicotinic acid.
Part 4: Scientific Integrity & Troubleshooting
Interpreting the Data
Since specific pharmacopeial values for this intermediate are proprietary to the DMF (Drug Master File) holder, you must establish an Internal Reference Standard .
-
The "Depression" Effect:
-
Scenario: You observe a melting point of 135–140°C, but the expected range is higher (e.g., based on structural analogs).
-
Cause: Impurities act as solutes in the liquid phase of the major component, depressing the freezing point (Freezing Point Depression).
-
Specific Contaminant: Unreacted 4-hydroxybenzyl cyanide (liquid/low MP) will significantly lower the observed MP. Unreacted 2-chloronicotinic acid (MP ~190°C) may appear as a separate, higher-melting solid phase that does not melt at the ester's point, causing "turbid melt."
-
-
Self-Validating the Protocol:
-
Mixed Melting Point: To confirm identity, mix the sample 50:50 with a known pure standard of this compound.
-
Result: If the MP remains sharp and unchanged, the identity is confirmed. If the range broadens or drops, the sample is different or impure.
-
References
-
United States Pharmacopeia (USP).
-
United States Pharmacopeia (USP).General Chapter <891> Thermal Analysis. USP-NF.
-
ChemicalBook. this compound Product Entry (CAS 219930-05-9).[]
-
BOC Sciences.4-(Cyanomethyl)
-
ASTM International.
Sources
A Comparative Guide to Purity Validation of 4-(Cyanomethyl)phenyl 2-chloronicotinate: Elemental Analysis vs. Alternative Methods
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. For a compound like 4-(cyanomethyl)phenyl 2-chloronicotinate, a key intermediate in the synthesis of various therapeutic agents, rigorous purity validation is paramount. This guide provides an in-depth comparison of elemental analysis—a foundational technique for confirming empirical formulas—with other prevalent analytical methods. We will explore the causality behind experimental choices, present self-validating protocols, and offer a logical framework for selecting the most appropriate purity assessment strategy.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for characterizing newly synthesized compounds.[1] It provides a quantitative determination of the mass percentages of specific elements in a sample.[2] This data is crucial for confirming the empirical formula of a compound, which in turn serves as a primary indicator of its identity and purity.[3]
The most common method is combustion analysis, where a sample is burned in an oxygen-rich environment at high temperatures (often >1000°C).[4][5] This process converts the constituent elements into simple gases (CO₂, H₂O, N₂), which are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[4][6]
Theoretical vs. Experimental Data for this compound
To validate the purity of this compound, the experimentally determined elemental composition must align with the theoretical values calculated from its molecular formula, C₁₄H₉ClN₂O₂ .
Molecular Weight: 272.69 g/mol
The following table outlines the theoretical elemental percentages and the acceptable range for experimental results. A deviation of ±0.4% from the calculated value is widely considered acceptable by many scientific journals and regulatory bodies for establishing analytical purity.[7][8]
| Element | Symbol | Atomic Weight | # of Atoms | Total Weight | Theoretical % | Acceptable Range (±0.4%) |
| Carbon | C | 12.011 | 14 | 168.154 | 61.66% | 61.26% - 62.06% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.33% | 2.93% - 3.73% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.00% | 12.60% - 13.40% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 10.27% | 9.87% - 10.67% |
| Oxygen | O | 15.999 | 2 | 31.998 | 11.73% | 11.33% - 12.13% |
Note: Oxygen is often determined by pyrolysis rather than direct combustion and may have different acceptance criteria depending on the instrumentation.
Experimental Protocol: CHN Combustion Analysis
This protocol describes a self-validating system for determining the C, H, and N content.
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified standard (e.g., Acetanilide) with a known, stable elemental composition.
-
Perform multiple runs of the standard to ensure the instrument's precision and accuracy are within acceptable limits (typically <0.3% deviation for the standard). This step ensures the system is trustworthy before analyzing the unknown sample.
-
-
Sample Preparation:
-
Ensure the this compound sample is homogenous and has been thoroughly dried under a vacuum to remove any residual solvents or water, which could skew the results.[8]
-
Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule.[5] The precise measurement of the initial sample weight is critical for accurate percentage calculations.[5]
-
Seal the capsule securely to ensure no sample is lost prior to combustion.
-
-
Analysis:
-
Introduce the encapsulated sample into the elemental analyzer's combustion chamber.
-
The instrument will perform the combustion, separation of gases, and detection automatically.[4]
-
Analyze the sample in triplicate to ensure the results are reproducible. The standard deviation between these measurements should be minimal.
-
-
Data Interpretation:
-
The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.
-
Compare the average experimental percentages to the theoretical values. If they fall within the ±0.4% acceptable range, it provides strong evidence for the compound's purity and correct elemental composition.
-
A Comparative Look: Alternative and Complementary Analytical Techniques
While elemental analysis is fundamental, it provides a bulk assessment of composition and may not detect impurities with a similar elemental makeup to the target compound.[9] Therefore, a multi-faceted approach using orthogonal techniques is essential for comprehensive purity validation in a drug development setting.[10][11]
Chromatographic Methods: A Window into Impurity Profiling
Chromatography is indispensable in the pharmaceutical industry for separating and quantifying APIs and their impurities.[10][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for purity assessment in pharmaceuticals.[12][13] It separates compounds based on their differential partitioning between a mobile phase and a stationary phase. For this compound, a reverse-phase HPLC method with UV detection would be highly effective for separating it from starting materials, by-products, and degradation products. Its key advantage is the ability to provide a percentage purity value based on the area of the main peak relative to the total area of all peaks (area percent method), offering a clear impurity profile.[13][14]
-
Gas Chromatography (GC): GC is ideal for analyzing volatile and semi-volatile compounds.[15] In the context of this compound, GC is the gold standard for quantifying residual solvents from the synthesis and purification process. Ensuring residual solvents are below the limits defined by regulatory bodies like the ICH is a critical aspect of quality control.[15]
Spectroscopic Methods: The Key to Structural Confirmation
Spectroscopic techniques are vital for confirming the chemical structure of a compound, which is an implicit confirmation of identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR are powerful tools for elucidating molecular structure.[8] A clean NMR spectrum with correctly assigned peaks and integrations corresponding to the number of protons provides strong evidence of purity. The absence of significant unassigned peaks suggests a high level of purity.
-
Mass Spectrometry (MS): When coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is unparalleled for identifying impurities by providing information about their molecular weight.[16] High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of the parent compound and its impurities with extremely high accuracy, further corroborating the findings of elemental analysis.[8]
Comparison Summary
The following table provides a comparative overview of these analytical techniques for purity validation.
| Technique | Primary Purpose | Information Provided | Strengths | Limitations |
| Elemental Analysis | Confirms elemental composition and empirical formula | % of C, H, N, S, etc. | Fast, cost-effective, highly accurate for bulk composition.[2] | Does not detect impurities with similar elemental composition; not suitable for isomer differentiation.[6] |
| HPLC | Quantifies purity and impurity profile | % Purity, number and quantity of non-volatile impurities. | High resolution and sensitivity; the standard for regulatory submissions.[10][13] | Requires method development; may not detect non-UV active impurities without specialized detectors. |
| GC | Quantifies volatile impurities and residual solvents | ppm or % level of volatile compounds. | High efficiency and sensitivity for volatile analytes.[15] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Confirms chemical structure and assesses purity | Detailed structural information, proton/carbon count. | Unambiguous structure confirmation; can quantify purity with an internal standard.[8] | Lower sensitivity than chromatographic methods; complex mixtures can be difficult to interpret. |
| MS / HRMS | Confirms molecular weight and identifies impurities | Molecular weight and fragmentation patterns. | Extremely sensitive; provides molecular formula of impurities.[16] | Typically requires coupling with a separation technique (LC/GC); quantification can be complex. |
Visualizing the Analytical Workflow
A logical and structured workflow is crucial for the comprehensive purity validation of a pharmaceutical intermediate.
Caption: Workflow for the comprehensive purity validation of a pharmaceutical intermediate.
Decision Framework for Method Selection
Choosing the right analytical tool depends on the specific question being asked. The following diagram illustrates a logical decision-making process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. Elemental analysis - Wikipedia [en.wikipedia.org]
- 4. azom.com [azom.com]
- 5. mt.com [mt.com]
- 6. measurlabs.com [measurlabs.com]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. measurlabs.com [measurlabs.com]
- 10. iltusa.com [iltusa.com]
- 11. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 12. iipseries.org [iipseries.org]
- 13. The crucial role of chromatography in drug discovery [scioninstruments.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. omicsonline.org [omicsonline.org]
- 16. admin.mantechpublications.com [admin.mantechpublications.com]
Comparative Guide: UV-Vis Absorption Spectra of Cyanomethyl Phenyl Pyridine Derivatives
Topic: UV-Vis absorption spectra of cyanomethyl phenyl pyridine derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
Cyanomethyl phenyl pyridine derivatives represent a specialized class of heterocyclic compounds critical in two distinct fields: organometallic photophysics (as ligands for Iridium-based OLEDs) and medicinal chemistry (as metabolic precursors or "warheads"). Unlike their fully conjugated counterparts (e.g., cyanophenyl or styryl derivatives), the cyanomethyl (-CH₂CN) group introduces a unique "insulating" methylene bridge. This structural feature decouples the strong electron-withdrawing nitrile group from the aromatic
This guide provides an in-depth technical comparison of these derivatives against their structural analogs, supported by experimental protocols and mechanistic insights.
Part 1: Structural Basis of Absorbance
To interpret the UV-Vis spectra accurately, one must understand the electronic causality governed by the substituent linkage.
The "Insulating Bridge" Effect
In UV-Vis spectroscopy, the position of the absorption maximum (
-
Direct Conjugation (e.g., 4-Cyanophenylpyridine): The nitrile group (-CN) is directly attached to the phenyl ring. It acts as a strong resonance withdrawer, lowering the LUMO energy and causing a significant bathochromic (red) shift .
-
Insulated Conjugation (e.g., 4-(Cyanomethyl)phenylpyridine): The methylene group (-CH₂-) breaks the
-conjugation between the nitrile and the aromatic system. The nitrile exerts only a weak inductive effect (-I). Consequently, the absorption spectrum closely mimics the parent phenylpyridine, with minimal red shift, preserving transparency in the near-UV/visible region.
Visualization: Electronic Influence Pathway
The following diagram illustrates how structural modifications alter the electronic transitions (
Figure 1: Impact of substituent linkage on the electronic conjugation and spectral shift of phenylpyridine derivatives.
Part 2: Comparative Spectral Analysis
The following data synthesizes experimental trends observed in acetonitrile (MeCN) solutions. Note how the Cyanomethyl derivative maintains the spectral profile of the parent scaffold, whereas the Cyanovinyl derivative shifts significantly into the UVA region.
| Compound Class | Structure | Electronic Transition | Key Spectral Feature | ||
| Parent Scaffold | 2-Phenylpyridine (2-PPy) | 245, 285 | ~15,000 | Sharp dual peaks; UV transparent >300nm. | |
| Target Derivative | 4-(Cyanomethyl)-2-PPy | 248, 288 | ~16,500 | Nearly identical to parent; slight hyperchromic effect (intensity increase) due to polarity. | |
| Conjugated Analog | 4-Cyano-2-PPy | 265, 305 | ~20,000 | ICT / | Distinct red shift; tailing into 320nm region. |
| Extended Analog | 4-(Cyanovinyl)-2-PPy | 330-350 | ~25,000 | ICT (Strong) | Broad band in UVA; often fluorescent. |
Technical Insight: If your application requires a "stealth" functional handle—one that allows for post-synthetic modification (e.g., hydrolysis to acid) without altering the photophysics of the drug or ligand—the Cyanomethyl derivative is the superior choice. If you require a fluorescent reporter, the Cyanovinyl analog is preferred.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducible spectral data, follow this standardized workflow. This protocol includes a self-validation step using the isosbestic point or molar absorptivity check to confirm sample purity.
Materials
-
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Dichloromethane (DCM). Note: MeCN is preferred for UV transparency <200nm.
-
Reference Standard: Unsubstituted 2-Phenylpyridine (Sigma-Aldrich, >99%).
-
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 1.0 mg of the Cyanomethyl derivative.
-
Dissolve in 10 mL MeCN to create a ~0.5 mM stock solution.
-
Validation: Sonicate for 2 mins to ensure complete dissolution.
-
-
Dilution Series:
-
Prepare three working concentrations:
, , and . -
Why? To verify Beer-Lambert Law linearity (
). If the absorption does not scale linearly, aggregation is occurring.
-
-
Baseline Correction:
-
Fill two quartz cuvettes (1 cm pathlength) with pure MeCN.
-
Run a "Blank" scan (200–800 nm) to subtract solvent/cuvette absorption.
-
-
Measurement:
-
Replace the sample cuvette with the derivative solution.
-
Scan from 800 nm down to 200 nm (scan speed: medium).
-
Critical Check: Ensure Absorbance at
is between 0.2 and 1.0 for highest accuracy.
-
-
Data Analysis:
-
Calculate Molar Absorptivity (
) using: . -
Compare
at 288 nm. It should be within ±10% of 16,500 .
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for obtaining validated UV-Vis spectral data.
References
-
NIST Chemistry WebBook. UV/Visible Spectrum of 2-Phenylpyridine. National Institute of Standards and Technology. Link
-
RSC Publishing. The absorption spectra of the phenylpyridines and pyridyldiphenyls. Journal of the Chemical Society. Link
-
MDPI. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Materials.[1][2][3][4][5][6][7][8][9] Link
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.Link
-
Science-softCon. UV/Vis+ Photochemistry Database: Aromatic Substances.Link
Sources
- 1. Factors affecting uv visible spectroscopy | PPTX [slideshare.net]
- 2. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
